(2-Azido-2-methoxy-1-phenylethyl)benzene
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Overview
Description
(2-Azido-2-methoxy-1-phenylethyl)benzene is an organic compound with the molecular formula C15H15N3O. It is characterized by the presence of an azido group (-N3) and a methoxy group (-OCH3) attached to a phenylethylbenzene backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azido-2-methoxy-1-phenylethyl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylethylbenzene derivative with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) to introduce the azido group . The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
(2-Azido-2-methoxy-1-phenylethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), trimethylsilyl azide (Me3SiN3)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4)
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition
Major Products Formed
Amines: From reduction of the azido group
Triazoles: From cycloaddition reactions
Scientific Research Applications
(2-Azido-2-methoxy-1-phenylethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Azido-2-methoxy-1-phenylethyl)benzene is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazoles, which can interact with various molecular targets. These interactions can modulate biological pathways and have potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Azido-2-methoxyethyl)benzene
- 1-Azido-1-prop-2-enoxypropane
- 2-Ethyl-4-methyl-2,5-dihydro-1,3-oxazole
Uniqueness
(2-Azido-2-methoxy-1-phenylethyl)benzene is unique due to the presence of both an azido group and a methoxy group on a phenylethylbenzene backbone.
Properties
CAS No. |
111238-39-2 |
---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
(2-azido-2-methoxy-1-phenylethyl)benzene |
InChI |
InChI=1S/C15H15N3O/c1-19-15(17-18-16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3 |
InChI Key |
PHKZXBXUBJLSFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C1=CC=CC=C1)C2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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